molecular formula C10H17NOS B1377661 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol CAS No. 1447967-19-2

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol

Cat. No. B1377661
M. Wt: 199.32 g/mol
InChI Key: VUHBENMXEYPDFZ-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol, or AMT, is an organic compound with a variety of applications in the fields of synthetic chemistry, biochemistry, and pharmaceuticals. It is a highly versatile molecule, with a wide range of potential uses. Its structure is composed of an aminomethyl group, a thienyl group, and a dimethylpropan-1-ol group. AMT has been used for a variety of purposes, including as a reagent in organic synthesis, as a biocatalyst, and as an intermediate in drug synthesis.

Scientific Research Applications

Biomass Conversion and Sustainable Materials

One significant application of 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol, or compounds structurally related to it, is in the field of biomass conversion. Research indicates that 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan and thiophene compounds, play a crucial role in converting plant biomass into valuable chemicals. These substances have the potential to serve as alternative feedstocks for the chemical industry, offering sustainable sources for monomers, polymers, fuels, and various functional materials. The exploration into HMF derivatives highlights the importance of such compounds in developing next-generation polymers and eco-friendly chemical processes Chernyshev, Kravchenko, & Ananikov, 2017.

Medicinal Chemistry and Drug Design

The structural motif of thiophene, which is part of the molecular structure of 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol, is significant in medicinal chemistry. Thiophene derivatives are incorporated into various bioactive molecules, including drugs and pharmaceuticals. The presence of a thiophene unit in compounds has been linked to enhanced medicinal properties, such as antiviral, antitumor, and antimycobacterial activities. This underscores the compound's relevance in drug design, particularly in the modification of nucleobases, nucleosides, and their analogues for optimized biological activity Ostrowski, 2022.

Organic Synthesis and Fine Chemicals

In organic synthesis, compounds similar to 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol serve as starting materials or intermediates for creating a range of fine chemicals. The multifunctionality and reactivity of such compounds enable their application in synthesizing diverse molecular structures, which can be used in various industries, including pharmaceuticals, agrochemicals, and materials science. This versatility underscores the compound's value in synthetic organic chemistry, particularly in developing innovative synthetic routes that incorporate renewable carbon sources Fan, Verrier, Queneau, & Popowycz, 2019.

properties

IUPAC Name

1-[5-(aminomethyl)thiophen-2-yl]-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-10(2,3)9(12)8-5-4-7(6-11)13-8/h4-5,9,12H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHBENMXEYPDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(S1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol

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